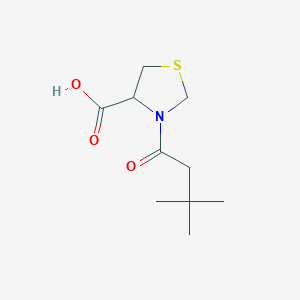
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including condensation, substitution, and others . The exact synthesis process for “N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques, including spectroscopy, chromatography, and computational methods .Scientific Research Applications
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide has been studied for its potential in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug discovery, and molecular biology. This compound has been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2) and its potential as an anti-inflammatory agent. It has also been used in studies of the structure and function of proteins, such as the human estrogen receptor. Additionally, this compound has been used as a model compound for drug discovery, as its structure is similar to that of many drugs.
Mechanism of Action
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. This compound binds to the active site of the enzyme, blocking its activity and preventing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory and analgesic effects. It is believed to act as an inhibitor of the enzyme COX-2, blocking its activity and preventing the production of prostaglandins. By blocking the production of prostaglandins, this compound is thought to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a versatile compound with a wide range of uses in scientific research. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, this compound is a relatively small molecule, which makes it easier to study its structure and function. However, this compound is not suitable for use in in vivo studies, as it is not soluble in water and is not stable in aqueous solutions.
Future Directions
Future research on N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide could focus on its potential as an anti-inflammatory agent. Studies could be conducted to further investigate its mechanism of action and its potential for use in clinical settings. Additionally, this compound could be used in studies of enzyme inhibition and drug discovery. Furthermore, this compound could be used to study the structure and function of proteins, such as the human estrogen receptor. Finally, this compound could be used as a model compound for drug design and development.
Safety and Hazards
properties
IUPAC Name |
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-7-3-1-2-4-8(7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWHGLTZDREMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)


![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)






